molecular formula C38H38O16 B1249705 Dicerandrol C

Dicerandrol C

Cat. No. B1249705
M. Wt: 750.7 g/mol
InChI Key: KYQPTDIMYDSMHS-ACMZUNAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicerandrol C is a biaryl that is 5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-2,2'-bixanthene substituted by acetyloxy groups at C-5 and C-5', (acetyloxy)methyl group at C-10a and C-10a', hydroxy groups at C-1, C-1', C-8 and C-8', methyl groups at C-6 and C-6' and oxo groups at C-9 and C-9' respectively. A dimeric tetrahydroxanthone derivative isolated from Phomopsis longicolla, it exhibits antibacterial and cytotoxic activities. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is an acetate ester, a biaryl, a polyphenol and a member of xanthones.

Scientific Research Applications

Anticancer Properties

Dicerandrol C, a natural compound isolated from the endophytic fungus Phomopsis sp., has demonstrated promising anticancer activities. A study found that Dicerandrol B, a related compound, induces apoptosis in human cervical cancer HeLa cells through endoplasmic reticulum stress and mitochondrial apoptotic pathways, suggesting potential for Dicerandrol C in similar applications (Gao et al., 2019).

Antibacterial Properties

Dicerandrol C has been identified to have significant antimicrobial activity. A study highlighted its effectiveness against Staphylococcus aureus and Staphylococcus saprophyticus, indicating its potential as a novel antibiotic agent (Erbert et al., 2012).

Bioactive Compound Research

Research into dicerandrols, including Dicerandrol C, has focused on their role as antibiotic and cytotoxic agents. These compounds have been found in the fungus Phomopsis longicolla and are of interest for their unique chemical structures and biological activities (Wagenaar & Clardy, 2001).

Synthetic and Structural Analysis

The enantioselective total synthesis of Dicerandrol C has been achieved, confirming its absolute configuration. This development is crucial for further research and potential pharmaceutical applications, as synthetic access to this compound allows for more extensive studies (Ganapathy et al., 2017).

properties

Product Name

Dicerandrol C

Molecular Formula

C38H38O16

Molecular Weight

750.7 g/mol

IUPAC Name

[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate

InChI

InChI=1S/C38H38O16/c1-15-11-23(43)29-33(47)27-25(53-37(29,13-49-17(3)39)35(15)51-19(5)41)9-7-21(31(27)45)22-8-10-26-28(32(22)46)34(48)30-24(44)12-16(2)36(52-20(6)42)38(30,54-26)14-50-18(4)40/h7-10,15-16,35-36,45-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1

InChI Key

KYQPTDIMYDSMHS-ACMZUNAXSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)OC(=O)C)COC(=O)C)O)O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC(=O)C)COC(=O)C)O)OC2(C1OC(=O)C)COC(=O)C)O

synonyms

dicerandrol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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